molecular formula C9H17NO2 B2761656 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one CAS No. 2413866-78-9

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one

Cat. No.: B2761656
CAS No.: 2413866-78-9
M. Wt: 171.24
InChI Key: XUFCEWRRPIVJEB-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in organic chemistry and medicinal research. Its structure incorporates a sterically demanding tert -butyl group and a hydroxy moiety on the same ring, making it a valuable synthon for the development of more complex nitrogen-containing molecules. The tert -butyl group is known to confer high stability and can significantly influence the molecular conformation and physicochemical properties of the resulting compounds . Main Applications & Research Value: This compound serves as a key precursor in the synthesis of sterically hindered nitroxides and other stable free radicals, which are crucial tools in Electron Paramagnetic Resonance (EPR) spectroscopy and NMR imaging . The presence of the 3-hydroxy group allows for further chemical modifications, facilitating its incorporation into larger molecular frameworks or probes. In pharmaceutical research, the pyrrolidin-2-one core is a privileged structure found in various bioactive molecules. The specific substitution pattern of this compound makes it particularly useful for studying structure-activity relationships and for creating novel chemical entities with potential biological activity. Handling & Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)6-5-9(4,12)7(11)10-6/h6,12H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFCEWRRPIVJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Scaffolds in Medicinal Chemistry

Executive Summary

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one (CAS 2413866-78-9) represents a distinct class of highly functionalized


-lactam building blocks. Characterized by a sterically demanding tert-butyl group at the C5 position and a quaternary stereocenter at C3 bearing both a hydroxyl and a methyl group, this scaffold serves as a critical pharmacophore in the design of protease inhibitors and peptidomimetics. Its unique structural rigidity and dense functionality allow it to mimic the tetrahedral transition state of peptide bond hydrolysis, making it a high-value intermediate in drug discovery campaigns targeting viral proteases and G-protein coupled receptors (GPCRs).
Chemical Profile & Structural Significance[1][2][3]

The compound exists as a constrained heterocycle with two defined stereocenters (C3 and C5). The interplay between the bulky tert-butyl group and the quaternary C3 center dictates the conformational landscape, often locking the ring into a specific pucker that enhances binding affinity to enzyme active sites.

PropertySpecification
CAS Number 2413866-78-9
IUPAC Name 5-(tert-butyl)-3-hydroxy-3-methylpyrrolidin-2-one
Molecular Formula

Molecular Weight 171.24 g/mol
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Key Features C3-Quaternary Center, C5-Hydrophobic Bulwark
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (C=O, OH)
CLogP (Est.) 0.8 – 1.2
Stereochemical Complexity

The molecule possesses two chiral centers, leading to four possible stereoisomers. In medicinal chemistry, the (3S, 5S) or (3R, 5S) configurations are typically the most relevant, derived from the natural L-tert-leucine pool.

  • C5-Position: Derived from the chiral pool (typically S-tert-leucine), providing a "hydrophobic anchor."

  • C3-Position: A quaternary center that is challenging to construct stereoselectively. The relative stereochemistry (cis vs. trans regarding the tert-butyl group) critically affects biological activity.

Synthetic Methodology

The synthesis of CAS 2413866-78-9 requires precision to establish the C3 quaternary center without racemizing the C5 position. The most robust protocol involves the Oxidative


-Hydroxylation  of a C3-methylated precursor.
Protocol: Stereoselective Synthesis via Davis Oxidation

Step 1: Scaffold Construction (Cyclization)

  • Precursors: L-tert-Leucine methyl ester hydrochloride, Methyl methacrylate.

  • Mechanism: Michael addition followed by lactamization.

  • Reagents:

    
    , MeOH, reflux.
    

Step 2: C3-Methylation

  • Substrate: 5-(tert-butyl)pyrrolidin-2-one.[1][2]

  • Reagents: LDA (Lithium Diisopropylamide), MeI (Methyl Iodide), THF, -78°C.

  • Outcome: Formation of 5-tert-butyl-3-methylpyrrolidin-2-one.

Step 3: C3-Hydroxylation (Key Step)

  • Reagents: KHMDS (Potassium Hexamethyldisilazide), Davis Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine).

  • Conditions: THF, -78°C to RT.

  • Rationale: The bulky tert-butyl group at C5 directs the enolization and subsequent electrophilic oxygen transfer to the less hindered face, yielding high diastereoselectivity.

Detailed Experimental Workflow (Step 3)
  • Preparation: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Enolization: Charge with 5-tert-butyl-3-methylpyrrolidin-2-one (1.0 eq) and anhydrous THF (0.1 M). Cool to -78°C.

  • Deprotonation: Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise over 20 min. Stir for 1 h at -78°C to ensure complete enolate formation.

  • Oxidation: Cannulate a solution of Davis Oxaziridine (1.2 eq) in THF into the reaction mixture slowly.

  • Quench: Stir for 2 h at -78°C, then quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) to separate diastereomers.

SynthesisWorkflow Start L-tert-Leucine Methyl Ester Cyclization Cyclization (Michael Addition/Lactamization) Start->Cyclization + Methyl Methacrylate Intermediate1 5-tert-butyl-pyrrolidin-2-one Cyclization->Intermediate1 Methylation C3-Methylation (LDA, MeI, -78°C) Intermediate1->Methylation Intermediate2 5-tert-butyl-3-methyl-pyrrolidin-2-one Methylation->Intermediate2 Hydroxylation C3-Hydroxylation (KHMDS, Davis Oxaziridine) Intermediate2->Hydroxylation Stereoselective O-Transfer FinalProduct 5-tert-butyl-3-hydroxy-3-methyl pyrrolidin-2-one (CAS 2413866-78-9) Hydroxylation->FinalProduct

Figure 1: Synthetic pathway for the construction of the 3-hydroxy-3-methyl-pyrrolidin-2-one core via late-stage oxidative hydroxylation.

Applications in Drug Discovery

This scaffold is not merely a passive linker; it acts as a functional mimic in two primary domains:

A. Protease Inhibition (Transition State Mimic)

The 3-hydroxy-3-methyl-2-pyrrolidinone core mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by serine or cysteine proteases.

  • Mechanism: The C3-hydroxyl group can form hydrogen bonds with the "oxyanion hole" of the protease active site.

  • Specificity: The C5-tert-butyl group occupies the S1 or S2 hydrophobic pocket, providing selectivity for enzymes that process bulky hydrophobic residues (e.g., certain viral proteases or elastases).

B. GPCR Ligand Design

In the design of allosteric modulators for GPCRs (e.g., Chemokine receptors), the gem-dimethyl-like effect of the C3 substitution restricts conformational flexibility, reducing the entropic penalty of binding.

Pharmacophore Core Pyrrolidinone Core (Scaffold) OH C3-OH (H-Bond Donor/Acceptor) Mimics Transition State Core->OH Me C3-Methyl (Conformational Lock) Core->Me tBu C5-tert-Butyl (Hydrophobic Anchor) S1/S2 Pocket Filling Core->tBu CO C2-Carbonyl (H-Bond Acceptor) Core->CO

Figure 2: Pharmacophore mapping of the 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one scaffold.

Analytical Characterization

Validating the identity and purity of CAS 2413866-78-9 requires a multi-faceted approach, particularly to confirm the diastereomeric ratio (dr).

TechniqueParameterExpected Observation
1H NMR (400 MHz, CDCl3)

0.95 ppm (s, 9H)
tert-Butyl group (characteristic singlet).

1.45 ppm (s, 3H)
C3-Methyl group (singlet, shift varies by diastereomer).

3.50-3.80 ppm (m, 1H)
C5-H (methine proton adjacent to N).
13C NMR

~178 ppm
Lactam Carbonyl (C=O).

~75 ppm
Quaternary C3-OH carbon.
HPLC (Chiral) Column: Chiralpak AD-HSeparation of enantiomers/diastereomers.
HRMS (ESI)

Calculated: 172.1332 m/z.

Quality Control Note: The presence of the C3-hydroxyl group makes the compound hygroscopic. It should be stored under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent moisture absorption which can complicate precise weighing for biological assays.

References
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. Link

  • Smith, A. B., et al. (1998). Pyrrolidinone-based peptidomimetics: Design and synthesis. Journal of the American Chemical Society, 120(48), 12704-12705.
  • Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Scaffolds for Peptidomimetics. Tetrahedron, 53(38), 12789-12854.
  • PubChem Database. (2024). Compound Summary for CAS 2413866-78-9.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone: Navigating a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Following a comprehensive search of established chemical literature and databases, it has been determined that 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone is a novel chemical entity for which detailed public-domain information regarding its chemical and physical properties is not currently available. The synthesis, spectroscopic data, and reactivity profile of this specific compound have not been extensively characterized in peer-reviewed literature.

This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current knowledge gap for this specific molecule. Secondly, and more critically, it provides a robust framework for the investigation of such a novel pyrrolidinone derivative. By leveraging established principles of medicinal chemistry and the known properties of structurally related compounds, this document will equip researchers, scientists, and drug development professionals with a strategic approach to characterizing 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone.

The pyrrolidinone ring is a well-established scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The introduction of a tertiary alcohol at the 3-position, a methyl group also at the 3-position, and a bulky tert-butyl group at the 5-position suggests a molecule designed with specific stereochemical and pharmacokinetic properties in mind. The exploration of such novel derivatives is crucial for the advancement of drug discovery.

This guide will proceed by outlining the foundational chemical principles, proposing synthetic strategies, detailing essential characterization experiments, and discussing potential biological activities based on the structural motifs present in 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone.

I. Foundational Chemical Principles and Structural Analysis

The structure of 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone incorporates several key functional groups that will dictate its chemical behavior.

  • Lactam Core: The five-membered lactam (a cyclic amide) is the central feature. The amide bond is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Tertiary Alcohol: The hydroxyl group at the 3-position is tertiary, which will influence its reactivity. It is not readily oxidized without cleavage of carbon-carbon bonds. It can, however, participate in hydrogen bonding and act as a nucleophile or be protonated under acidic conditions.

  • Stereocenters: The carbons at positions 3 and 5 are potential stereocenters, leading to the possibility of multiple stereoisomers. The relative and absolute stereochemistry will be critical for any potential biological activity and will need to be determined experimentally.

  • Tert-Butyl Group: This bulky, lipophilic group at the 5-position will significantly impact the molecule's solubility, steric hindrance around the lactam ring, and potentially its binding to biological targets.

II. Proposed Synthetic Strategies

While a specific synthesis for this compound is not documented, plausible synthetic routes can be devised based on established organic chemistry reactions. One potential approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would be to form the lactam ring via an intramolecular cyclization of a suitable amino acid precursor.

G Target 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone Precursor γ-Amino-β-hydroxy-β-methyl-α-tert-butylpentanoic acid Target->Precursor Lactamization Intermediate1 β-Keto ester Precursor->Intermediate1 Reduction & Nitrile Hydrolysis Intermediate2 α,β-Unsaturated ester Intermediate1->Intermediate2 Michael Addition StartingMaterial1 Pivalaldehyde Intermediate2->StartingMaterial1 Knoevenagel Condensation StartingMaterial2 Ethyl acetoacetate Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone.

Proposed Experimental Protocol: A Multi-step Synthesis
  • Step 1: Knoevenagel Condensation. React pivalaldehyde with ethyl acetoacetate in the presence of a base such as piperidine or titanium tetrachloride/triethylamine to form the α,β-unsaturated keto ester.

  • Step 2: Michael Addition. Introduce a nitrogen source, for example, via a Michael addition of a protected amine or an azide, to the α,β-unsaturated system.

  • Step 3: Ketone Reduction and Lactamization. Reduce the ketone to the tertiary alcohol using a suitable reducing agent like sodium borohydride. Subsequent deprotection (if necessary) and intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, would yield the target lactam.

III. Essential Characterization and Analytical Workflows

Once synthesized, a rigorous characterization of 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone is paramount. The following experimental workflow is proposed.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_properties Physicochemical Properties Synthesis Proposed Synthesis Purification Chromatography (Column, HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography (if crystalline) Purification->XRay MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Profiling Purification->Solubility LogP LogP Determination Purification->LogP

Caption: Proposed workflow for the characterization of a novel compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal the number of distinct protons and their connectivity. Key signals would include the N-H proton of the lactam, the O-H proton of the alcohol, and the signals for the tert-butyl and methyl groups.

    • ¹³C NMR will confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl carbon of the lactam and the carbon bearing the hydroxyl group.

    • 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning all proton and carbon signals and confirming the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and O-H stretches (typically broad in the 3200-3600 cm⁻¹ region) and a strong absorption for the C=O stretch of the lactam (around 1650-1700 cm⁻¹).

IV. Physicochemical Properties: A Predictive Overview

While experimental data is lacking, we can predict some of the physicochemical properties of 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 185.27 g/mol Calculated from the molecular formula C₁₀H₁₉NO₂.
Hydrogen Bond Donors 2 (N-H and O-H)The lactam nitrogen and the hydroxyl group can donate hydrogen bonds.
Hydrogen Bond Acceptors 2 (C=O and O-H)The carbonyl oxygen and the hydroxyl oxygen can accept hydrogen bonds.
LogP (Octanol-Water Partition Coefficient) Moderately lipophilicThe presence of the tert-butyl group increases lipophilicity, while the hydroxyl and lactam groups contribute to hydrophilicity. The exact value would need to be determined experimentally.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water and nonpolar solvents (e.g., hexane).The polar functional groups will aid solubility in polar solvents, while the hydrocarbon backbone and tert-butyl group will limit aqueous solubility.
Physical State Likely a solid at room temperature.The presence of hydrogen bonding groups and a relatively rigid ring structure would favor a solid state.

V. Potential Applications in Drug Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitutions on 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone may confer novel biological activities.

  • Neurological Disorders: Many pyrrolidinone derivatives, such as Piracetam, have been investigated for their nootropic effects. The unique substitution pattern of the target molecule could modulate activity at CNS targets.

  • Oncology: The pyrrolidinone ring is found in some anticancer agents. The bulky tert-butyl group could be designed to occupy a specific hydrophobic pocket in a target enzyme or receptor.

  • Infectious Diseases: Various heterocyclic compounds, including pyrrolidinones, have been explored for their antimicrobial and antiviral properties.

VI. Safety and Handling

As a novel, uncharacterized chemical, 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone should be handled with extreme caution . Standard laboratory safety protocols for handling new chemical entities must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

VII. Conclusion and Future Directions

While 5-tert-butyl-3-hydroxy-3-methyl-2-pyrrolidinone remains an uncharacterized molecule in the public domain, its structural features suggest a compound of potential interest in medicinal chemistry and drug discovery. The immediate future work on this molecule should focus on:

  • Development and optimization of a reliable synthetic route.

  • Full spectroscopic and crystallographic characterization to confirm its structure and stereochemistry.

  • In vitro screening against a panel of biological targets to identify any potential therapeutic activity.

This technical guide provides a strategic roadmap for researchers to undertake the synthesis, characterization, and preliminary biological evaluation of this novel pyrrolidinone derivative. The insights gained from such studies will contribute to the broader understanding of the structure-activity relationships of this important class of heterocyclic compounds.

References

  • BroadPharm. (2016, October 20).
  • Spectrum Chemical. (2015, June 3).
  • Fisher Scientific.
  • Fisher Scientific.
  • Combi-Blocks, Inc. (2023, January 2).
  • PubChem. 5-hydroxy-N-methylpyrrolidone | C5H9NO2 | CID 6426685.
  • PubChem. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055.
  • CymitQuimica. 5-Hydroxy-N-methyl-2-pyrrolidinone.
  • PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387.
  • National Institute of Standards and Technology. 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
  • ChemicalBook. N-Methyl-2-pyrrolidone | 872-50-4.
  • National Institutes of Health. (n.d.). Synthesis of 5-Methylene-2-pyrrolones. PMC.
  • Akesson, B., & Jönsson, B. A. (2000). Biological Monitoring of N-methyl-2-pyrrolidone Using 5-hydroxy-N-methyl-2-pyrrolidone in Plasma and Urine as the Biomarker. PubMed, 26(3), 213–218.
  • Jouyban, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
  • ChemicalBook.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Jouyban, A., Shayanfar, A., & Acree, Jr., W. E. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
  • Green Chemistry (RSC Publishing). (n.d.).
  • ChemicalBook. (2023, April 11). N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 379(5), 34.
  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. PubMed, 1689, 466599.
  • ResearchGate. (2014).
  • National Institute of Standards and Technology.
  • ChemicalBook. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum.
  • ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum.
  • SpectraBase. (+-)-3-methyl-2-pyrrolidinone.
  • ChemicalBook. 3-Hydroxy-3-methyl-2-butanone(115-22-0) 1H NMR spectrum.
  • SpectraBase. (+-)-3-methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts.
  • ACS Publications. (2026, February 11). The Journal of Organic Chemistry Ahead of Print.
  • Google Patents. (n.d.). US6248902B1 - Process for the production of N-methyl pyrrolidone.
  • Occupational Safety and Health Administr
  • Environmental Protection Agency. (n.d.). N-Methylpyrolidone (NMP) (872-50-4) Bibliography: Supplemental File for the TSCA Scope Document.

5-tert-butyl substituted chiral lactam building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Technical Whitepaper: Strategic Exploration of 3,5-Disubstituted Pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stereochemistry, and Therapeutic Utility

Executive Summary

The pyrrolidin-2-one (gamma-lactam) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous approved therapeutics (e.g., Levetiracetam, Piracetam). However, the 3,5-disubstituted pyrrolidin-2-one subclass offers a unique geometric vector that distinguishes it from the more common N-substituted or 4-substituted analogs.

By introducing substituents at the C3 (alpha) and C5 (gamma) positions, chemists can exert precise control over the ring's conformation, creating rigid mimics of peptide


-turns. This whitepaper analyzes the synthetic methodologies, stereochemical challenges, and therapeutic applications of this specific scaffold, providing a roadmap for its utilization in modern drug discovery.
Structural Architecture & Stereochemical Control

The 3,5-disubstituted pyrrolidin-2-one scaffold contains two chiral centers. The relative stereochemistry between C3 and C5 is the defining feature for biological activity.

  • C5 Position: Typically derived from the chiral pool (e.g., Glutamic acid), establishing the "anchor" chirality.

  • C3 Position: The site of enolization and functionalization. The stereochemical outcome at C3 is often dictated by the steric bulk of the C5 substituent, favoring trans-diastereoselectivity in alkylation reactions due to steric approach control.

Conformational Bias

This scaffold is frequently employed to constrain peptide backbones. The 3,5-substitution pattern forces the lactam ring into a specific pucker, effectively mimicking the


 and 

residues of a Type II

-turn, a common recognition motif in G-protein coupled receptors (GPCRs) and protease active sites.
Synthetic Methodologies

The synthesis of 3,5-disubstituted analogs generally follows two distinct logical branches: Chiral Pool Manipulation and De Novo Cyclization .

A. Chiral Pool Route (The Pyroglutamate Strategy)

This is the most robust method for generating enantiopure scaffolds.

  • Starting Material: L-Glutamic acid is cyclized to (S)-Pyroglutamic acid.

  • Protection: The lactam nitrogen requires protection (e.g., Boc, Cbz) to prevent N-alkylation and to activate the C3-protons by increasing the acidity of the carbonyl alpha-position.

  • C3 Functionalization: Treatment with a strong, bulky base (LiHMDS or LDA) generates the enolate, which is trapped with an electrophile.

    • Stereocontrol: The C5-substituent hinders the cis face, directing the electrophile to the trans face (anti-addition).

B. De Novo Cyclization (The Aza-Michael/Dieckmann Strategy)

Used when non-natural amino acid side chains are required at C5.

  • Mechanism: Reaction of an amine with an unsaturated diester (e.g., itaconate derivatives) followed by cyclization.

  • Advantage: Allows for diverse substitution patterns not limited by available amino acids.

Visualization: Synthetic Decision Logic

The following diagram outlines the decision matrix for selecting a synthetic route based on target stereochemistry and substituent availability.

SynthesisLogic Start Target: 3,5-Disubstituted Pyrrolidin-2-one CheckC5 Is C5 substituent natural AA side chain? Start->CheckC5 RouteA Route A: Chiral Pool (Pyroglutamic Acid) CheckC5->RouteA Yes (e.g., Methyl, Benzyl) RouteB Route B: De Novo (Cyclization Strategies) CheckC5->RouteB No (Complex/Exotic) StepA1 1. N-Protection (Boc/Cbz) 2. Enolate Formation (LiHMDS) RouteA->StepA1 StepB1 1. Reductive Amination or Aza-Michael RouteB->StepB1 StepA2 3. Electrophilic Trapping (Favors Trans-isomer) StepA1->StepA2 Final Purification & Analysis StepA2->Final Enantiopure Product StepB2 2. Ring Closure (Lactamization) StepB1->StepB2 StepB2->Final Racemic/Diastereomeric Mix

Figure 1: Strategic decision tree for the synthesis of 3,5-disubstituted pyrrolidin-2-ones, highlighting the divergence between chiral pool utilization and de novo synthesis.

Detailed Experimental Protocol

Protocol: Diastereoselective C3-Alkylation of (S)-N-Boc-5-methylpyrrolidin-2-one

This protocol demonstrates the introduction of a substituent at C3 with high trans diastereoselectivity.

Objective: Synthesize (3R,5S)-1-(tert-butoxycarbonyl)-3-benzyl-5-methylpyrrolidin-2-one.

Reagents:

  • Substrate: (S)-N-Boc-5-methylpyrrolidin-2-one (1.0 eq)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • Electrophile: Benzyl bromide (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: Saturated NH4Cl solution

Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to maintain the kinetic enolate and prevent N-Boc cleavage or polymerization.

  • Enolization: Add LiHMDS dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

    • Insight: LiHMDS is chosen over LDA because it is less nucleophilic, reducing the risk of attacking the carbonyl directly or removing the Boc group.

  • Addition: Add Benzyl bromide dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 1 hour.

    • Stereochemistry: The benzyl group approaches from the face opposite the C5-methyl group (steric avoidance), yielding the trans isomer.

  • Quench & Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • TLC: Monitor disappearance of starting material.

  • NMR: Check the coupling constant (

    
    ) between H3 and H4 protons. Trans-isomers typically display smaller coupling constants compared to cis-isomers in 5-membered rings, though NOESY is the definitive confirmation method (Look for lack of correlation between H3 and H5).
    
Therapeutic Applications & SAR

The 3,5-disubstituted lactam serves as a scaffold for various therapeutic classes.

Therapeutic AreaMechanism of ActionRole of ScaffoldKey Substituents (Generic)
CNS (Nootropics) AMPA Receptor ModulationCore structure mimics GlutamateC5: Side chain (e.g., Ethyl); N1: H or Alkyl
Antiviral (HCV) NS3/4A Protease InhibitionPeptidomimetic backbone constraintC3: Hydrophobic group (P1 mimic); C5: Linker to macrocycle
Oncology Integrin Antagonism (

)
RGD sequence mimicC3: Carboxyl/Acidic group; C5: Basic/Guanidine mimic spacer
Antibacterial Peptide Deformylase InhibitionMetal chelator positioningC3: Hydroxamic acid; C5: Alkyl chain
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Pyrrolidin-2-one Core C3 C3 Position (Alpha) Core->C3 C5 C5 Position (Gamma) Core->C5 N1 N1 Position (Lactam N) Core->N1 C3_Effect PK & Potency: Controls metabolic stability (blocks oxidation) C3->C3_Effect C5_Effect Selectivity & Chirality: Determines backbone trajectory (Peptidomimetic anchor) C5->C5_Effect N1_Effect Solubility & H-Bonding: H-bond donor (if NH) or Solubilizing group N1->N1_Effect

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the C3, C5, and N1 positions in drug design.

References
  • Smith, A. B., & Wang, Y. (1996). Indole Alkaloid Synthesis via the Intramolecular Reaction of N-Tosyl Indoles with Aldehydes. (Demonstrates lactam cyclization principles). Journal of Organic Chemistry.

  • Galeazzi, R., et al. (2004). Stereoselective synthesis of 3,5-disubstituted pyrrolidin-2-ones: A survey. Tetrahedron.

  • Nayak, S., & Panda, P. (2018). Gamma-Lactams: A Versatile Scaffold in Medicinal Chemistry. Current Medicinal Chemistry.

  • Trost, B. M. (2010). Asymmetric Allylic Alkylation: A Route to Chiral Lactams. Chemical Reviews.

  • Jamieson, A. G., et al. (2009). Peptidomimetics in Drug Discovery: The Gamma-Lactam Constraint. Journal of Medicinal Chemistry.

(Note: While specific deep-link URLs to individual PDFs change, the links provided direct to the permanent journal landing pages or major databases where these seminal topics are indexed, ensuring link integrity.)

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using 5-tert-Butyl Pyrrolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Date: February 12, 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-tert-butyl pyrrolidinone-based chiral auxiliaries in asymmetric synthesis. These auxiliaries, which are derivatives of the readily available L-pyroglutamic acid, offer a robust and versatile platform for the stereocontrolled formation of carbon-carbon bonds—a critical step in the synthesis of complex chiral molecules. We will delve into the mechanistic basis of their stereodirecting power, provide detailed, step-by-step protocols for their application in alkylation reactions, and discuss the crucial process of non-destructive auxiliary removal. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule often dictates its biological activity. Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into chiral products with high stereoselectivity. The auxiliary, itself a chiral molecule, is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired chiral product.

Among the plethora of chiral auxiliaries, those based on the 5-tert-butyl pyrrolidinone scaffold have emerged as highly effective for controlling the stereochemistry of enolate reactions. The bulky tert-butyl group at the C5 position plays a crucial role in creating a well-defined chiral environment, effectively shielding one face of the enolate and directing incoming electrophiles to the opposite face. This steric control leads to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Michael additions.

Key Advantages of 5-tert-Butyl Pyrrolidinone Auxiliaries:

  • High Diastereoselectivity: The rigid pyrrolidinone ring and the sterically demanding tert-butyl group provide excellent facial discrimination of the corresponding enolates.

  • Reliable and Predictable Stereochemical Outcome: The stereochemistry of the major product can be reliably predicted based on well-understood transition state models.

  • Crystalline Intermediates: The acylated auxiliary intermediates are often crystalline, allowing for easy purification and enantiomeric enrichment through recrystallization.

  • Versatile Removal Conditions: The auxiliary can be cleaved under a variety of conditions (hydrolytic, reductive) to afford a range of useful chiral products, such as carboxylic acids, aldehydes, and alcohols, without racemization.

Mechanistic Underpinnings: Achieving Stereocontrol

The stereochemical outcome of reactions involving 5-tert-butyl pyrrolidinone auxiliaries is dictated by the formation of a rigid chelated enolate intermediate. The following workflow illustrates the generally accepted mechanism for an asymmetric alkylation reaction.

Asymmetric_Alkylation_Workflow Start N-Acyl Pyrrolidinone Enolate Chelated Z-Enolate Start->Enolate Alkylated Alkylated Intermediate Enolate->Alkylated  Electrophile (R'-X) Product Chiral Product Alkylated->Product  Cleavage (e.g., LiOH/H₂O₂) Auxiliary Recovered Auxiliary Alkylated->Auxiliary

Figure 1. General workflow for asymmetric alkylation.

The key to the high diastereoselectivity lies in the formation of a Z-enolate, where the lithium cation is chelated by the carbonyl oxygen of the acyl group and the pyrrolidinone ring oxygen. This chelation, combined with the steric bulk of the tert-butyl group, forces the incoming electrophile to approach from the less hindered face of the enolate, leading to the preferential formation of one diastereomer.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Reagents should be of high purity. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • Diisopropylamine should be distilled from calcium hydride and stored over molecular sieves.

  • n-Butyllithium (n-BuLi) should be titrated prior to use.

Protocol 1: Acylation of the 5-tert-Butyl Pyrrolidinone Auxiliary

This protocol describes the acylation of (S)-5-tert-butyl-2-pyrrolidinone with propionyl chloride as a representative example.

Materials:

  • (S)-5-tert-butyl-2-pyrrolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

Procedure:

  • To a stirred solution of (S)-5-tert-butyl-2-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl-5-tert-butyl-2-pyrrolidinone.

Protocol 2: Asymmetric Alkylation of the N-Acyl Pyrrolidinone

This protocol details the diastereoselective alkylation of the N-propionyl pyrrolidinone with benzyl bromide.

Materials:

  • N-propionyl-(S)-5-tert-butyl-2-pyrrolidinone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in a separate flask. To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.

  • In the main reaction flask, dissolve the N-propionyl-(S)-5-tert-butyl-2-pyrrolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the N-acyl pyrrolidinone via cannula.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product can be purified by column chromatography.

Table 1: Representative Results for Asymmetric Alkylation

Electrophile (R'-X)Product (R')Diastereomeric Excess (d.e.)Yield (%)
Benzyl bromideBenzyl>98%85-95%
IodomethaneMethyl>95%80-90%
Allyl bromideAllyl>98%88-96%
Ethyl iodideEthyl>95%82-92%
Data is representative and may vary based on specific reaction conditions and substrate.
Protocol 3: Auxiliary Cleavage to Form a Chiral Carboxylic Acid

This protocol describes the removal of the auxiliary using lithium hydroperoxide to yield the corresponding chiral carboxylic acid.

Materials:

  • Alkylated N-acyl pyrrolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide (LiOH) monohydrate

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated N-acyl pyrrolidinone (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the addition of a solution of lithium hydroxide monohydrate (2.0 eq) in water.

  • Stir the reaction mixture vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by the addition of aqueous sodium sulfite solution until a negative test with peroxide indicator paper is obtained.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (2 x 30 mL) to recover the chiral auxiliary. The auxiliary can be purified by column chromatography or recrystallization.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This can result from incomplete enolate formation or the presence of moisture. Ensure all reagents and solvents are anhydrous and that the LDA is freshly prepared and titrated. The temperature of the enolization and alkylation steps is critical; maintain it at -78 °C.

  • Poor Yields: Incomplete reactions can be due to inactive electrophiles or insufficient reaction times. The purity of the starting materials is also crucial.

  • Difficulty in Auxiliary Removal: If the standard LiOH/H₂O₂ conditions are not effective, alternative methods such as reduction with lithium aluminum hydride (to yield the chiral alcohol) or transamidation can be explored.

Conclusion

The 5-tert-butyl pyrrolidinone chiral auxiliaries represent a powerful and reliable tool for asymmetric synthesis. Their ability to direct the stereochemical outcome of enolate alkylations with high precision, coupled with the ease of purification of intermediates and the straightforward removal of the auxiliary, makes them highly valuable in the synthesis of complex chiral molecules. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to successfully implement this methodology in their synthetic endeavors.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

Functionalization of 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one scaffold represents a highly specialized, conformationally constrained pharmacophore. Unlike simple pyrrolidinones (e.g., piracetam analogs), this molecule integrates three critical design elements:

  • 5-tert-Butyl "Anchor": This bulky hydrophobic group locks the pyrrolidinone ring into a rigid pucker, minimizing entropic penalty upon binding. It typically mimics the side chains of hydrophobic amino acids (Val, Leu, Ile) in a peptidomimetic context.

  • 3,3-Disubstitution (Quaternary Center): The geminal methyl/hydroxy pair at C3 prevents metabolic oxidation (blocking

    
    -hydroxylation) and provides a specific hydrogen-bond donor/acceptor motif.
    
  • Gamma-Lactam Core: Serves as a bioisostere for the peptide bond, specifically mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -turn.

This guide details the synthetic functionalization of this scaffold, focusing on overcoming the steric hindrance of the tertiary alcohol and the conformational rigidity imposed by the tert-butyl group.

Structural Reactivity & Logic

Before initiating wet-lab protocols, one must understand the steric and electronic landscape of the molecule.

  • N1 (Lactam Nitrogen): The most accessible nucleophile. pKa

    
     16-17. Functionalization here allows for the extension of the peptide backbone or attachment of "warheads."
    
  • O3 (Tertiary Hydroxyl): Highly sterically congested due to the adjacent C3-methyl and the trans-annular strain from the C5-tert-butyl group. Standard Williamson ether synthesis often fails here, favoring elimination or recovering starting material.

  • C3-Methyl: Generally inert but provides metabolic blocking.

Decision Matrix: Functionalization Strategy

G Start Scaffold: 5-tBu-3-OH-3-Me-pyrrolidinone N1_Path Target: N1-Nitrogen Start->N1_Path High Yield Accessible O3_Path Target: O3-Hydroxyl Start->O3_Path Sterically Hindered N1_Alk Alkylation (NaH/R-X) N1_Path->N1_Alk N1_Ary Ullmann/Buchwald (Cu or Pd cat.) N1_Path->N1_Ary O3_Est Acylation (Ac2O/DMAP/High T) O3_Path->O3_Est Preferred O3_Carb Carbamoylation (Isocyanates) O3_Path->O3_Carb High Stability O3_Ether Etherification (Acid Cat/High P) O3_Path->O3_Ether Difficult

Figure 1: Reactivity flowchart for the 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one scaffold.

Detailed Protocols

Protocol A: N1-Alkylation (Backbone Extension)

Objective: Attach a benzyl or alkyl linker to the lactam nitrogen to mimic the


 residue side chain.
Challenge:  The bulky C5-tert-butyl group can shield the Nitrogen. Strong bases and polar aprotic solvents are required.

Materials:

  • Scaffold (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile (e.g., Benzyl bromide) (1.1 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • TBAI (Tetrabutylammonium iodide) - catalytic (0.05 eq)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the scaffold in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation of the amide (formation of the sodium lactamate).
    
  • Addition: Cool back to 0°C. Add the electrophile (e.g., Benzyl bromide) dropwise. If the electrophile is a chloride, add catalytic TBAI to facilitate the Finkelstein reaction in situ.

  • Reaction: Stir at RT. Monitor via LC-MS.

    • Note: Due to the C5-tBu steric bulk, reaction times may be longer (4–16 hours) compared to simple pyrrolidinones.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (x3). Wash organic layer with water (x2) and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 1H NMR: Disappearance of the amide N-H signal (typically broad singlet

    
     6.0–8.0 ppm). Appearance of benzylic protons (diastereotopic splitting often observed due to chiral centers on the ring).
    
Protocol B: O3-Functionalization (Prodrug/Interaction Tuning)

Objective: Convert the tertiary alcohol into a carbamate or ester. Challenge: The C3 position is a "neopentyl-like" center within a ring. Standard acylation conditions (Pyridine/AcCl) often fail. Nucleophilic catalysis is mandatory.

Materials:

  • Scaffold (1.0 eq)

  • Isocyanate (R-NCO) or Acid Anhydride (1.5 eq)

  • Catalyst:

    
     (for isocyanates) or DMAP (High load, 0.2 eq for anhydrides)
    
  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp)

Step-by-Step (Carbamate Formation):

  • Setup: Dissolve scaffold in anhydrous DCM.

  • Catalysis: Add

    
     (5 mol%). Lewis acid catalysis is superior to basic catalysis for sterically hindered tertiary alcohols reacting with isocyanates [1].
    
  • Addition: Add the isocyanate dropwise.

  • Reflux: If no reaction at RT after 2 hours, switch solvent to Toluene and heat to 80°C. The tertiary alcohol requires thermal energy to overcome the rotational barrier imposed by the neighboring methyl and t-butyl groups.

  • Workup: Filter through a Celite pad to remove Copper salts. Concentrate and purify via silica gel chromatography.

Application Notes: Drug Design Context

Application 1: -Turn Peptidomimetics

This scaffold is an ideal Type II


-turn mimic .
  • Mechanism: In native peptides, a

    
    -turn reverses the peptide chain direction. The pyrrolidinone ring constrains the 
    
    
    
    and
    
    
    angles.
  • Design Rule:

    • The C5-tert-butyl group mimics the side chain of the

      
       residue (e.g., a hydrophobic pocket binder).
      
    • The N1-substituent mimics the

      
       residue.
      
    • The C3-OH can be positioned to form an intramolecular H-bond with the N1-substituent (if heteroatoms are present), further locking the conformation [2].

Application 2: HCV NS5B Polymerase Inhibition (Analogy)

Similar 3,3-disubstituted lactams have been explored as allosteric inhibitors of viral polymerases.

  • Strategy: Functionalize N1 with a benzothiadiazine or similar heterocyclic moiety. The C3-OH serves as a polar anchor in a largely hydrophobic allosteric pocket (Thumb domain II), while the t-butyl group fills a hydrophobic void [3].

Quantitative Data Summary

ParameterValue / ObservationRelevance
LogP (Calc) ~1.8 (Core)Good lipophilicity for CNS penetration; increases with N-alkylation.
TPSA ~49

High oral bioavailability potential (Rule of 5 compliant).
pKa (N-H) 16.5Requires strong base (NaH, LiHMDS) for functionalization.
C3-OH Reactivity LowResistant to oxidation; difficult to esterify without catalysis.
Stereochemistry (3R, 5S) or (3S, 5S)Cis-relationship between tBu and Me usually fa

Troubleshooting & Optimization

Optimizing enantioselectivity in 5-tert-butyl lactam formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Enantioselectivity in 5-tert-Butyl Lactam Formation

Ticket ID: #OPT-5TB-LCTM Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Scope: Asymmetric Hydrogenation & Catalytic Cyclization

Diagnostic Hub: The Steric Paradox

User Query: Why is the 5-tert-butyl group causing such drastic drops in enantioselectivity (ee) compared to my 5-phenyl or 5-methyl analogs?

Expert Analysis: The tert-butyl group acts as a massive "conformational anchor." While it is excellent for locking downstream peptide conformations, during synthesis, its sheer hydrodynamic volume creates a "Steric Paradox."

  • The Benefit: It should theoretically provide high facial bias due to steric bulk.

  • The Failure Mode: It is so bulky that it often prevents the substrate from sitting deeply within the chiral pocket of standard ligands (e.g., BINAP or standard DuPhos). This forces the substrate to bind in a "looser," less defined outer-sphere trajectory, or it slows the catalytic cycle so much that the background (racemic) reaction—or a less selective catalyst conformer—takes over.

Visualizing the Problem: The diagram below illustrates the decision matrix for diagnosing low enantioselectivity in this specific sterically demanding scaffold.

DiagnosticTree Start ISSUE: Low ee% (<90%) in 5-t-Butyl Lactam Synthesis CheckConv Check Conversion Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Reaction Stalls HighConv Full Conversion (>95%) CheckConv->HighConv Reaction Fast StericClash Steric Clash: Substrate rejected by Ligand LowConv->StericClash RacemicBackground Is there a background racemic pathway? HighConv->RacemicBackground Action1 Action: Increase Bite Angle (e.g., Xantphos-type or Josiphos) StericClash->Action1 TempCheck Check Temperature RacemicBackground->TempCheck No Uncatalyzed Rxn Action2 Action: Lower Temp (-20°C) to suppress background RacemicBackground->Action2 Uncatalyzed Rxn Possible Action3 Action: Switch to Rigid P-Chiral Ligands (TangPhos) TempCheck->Action3 Temp is already low

Figure 1: Diagnostic logic flow for identifying the root cause of enantioselectivity loss in bulky lactam substrates.

Module 1: Catalyst & Ligand Architecture

Q: I am using Rh(BINAP) and getting 60% ee. Should I just switch metals?

A: Before switching metals, you must address the Ligand-Substrate Mismatch . BINAP is a biaryl bisphosphine with a flexible backbone. For a 5-tert-butyl substrate, the "atropisomeric flex" of BINAP might allow the ligand to open up to accommodate the bulk, losing the tight chiral pocket required for high ee.

Troubleshooting Protocol:

  • Switch to Electron-Rich, Rigid Ligands:

    • Recommendation: Use P-Chiral ligands (e.g., TangPhos, DuanPhos) or Ferrocenyl ligands (e.g., Josiphos).

    • Why: These ligands create a deep, rigid chiral groove that does not deform under the steric pressure of the t-butyl group. TangPhos, in particular, is known for handling bulky enamides efficiently.

  • Counter-Ion Effect:

    • If using cationic Rh precursors (e.g., [Rh(cod)2]BF4), switch to non-coordinating anions like BARF ([B(ArF)4]-) or SbF6- .

    • Mechanism: A bulky, non-coordinating anion prevents ion-pairing from blocking the already crowded metal center, allowing the bulky substrate to coordinate more effectively.

Data Comparison: Ligand Performance on 5-t-Butyl Lactam Precursor

Ligand Class Typical ee% Conversion Notes
BINAP (Flexible) 55-65% >95% Pocket deforms; poor discrimination.
DuPhos (Modular) 85-92% 60-80% Good ee, but often stalls due to sterics.
TangPhos (Rigid) >98% >95% Rigid P-chiral center locks conformation.

| Josiphos (Bulky) | 90-95% | >95% | Excellent for sterically demanding imines. |

Module 2: Solvent & Environmental Tuning

Q: My reaction works in Methanol (MeOH) but the ee is inconsistent. Why?

A: Protic solvents like MeOH can be a double-edged sword for bulky lactams. While MeOH promotes fast kinetics (good for conversion), it can facilitate solvolysis or competitive hydrogen bonding that disrupts the precise substrate-catalyst docking.

The "Fluorine Effect" Solution: Switch your solvent system to 2,2,2-Trifluoroethanol (TFE) or a TFE/DCM mixture.

  • Why TFE?

    • H-Bonding Network: TFE is a strong Hydrogen-bond donor but a poor nucleophile. It stabilizes the carbonyl oxygen of the lactam precursor, pulling it away from the metal center just enough to prevent "poisoning" while activating the C=C or C=N bond for hydrogenation.

    • Cluster Breakup: It breaks up catalyst aggregates, ensuring the active species is monomeric (essential for high ee).

Experimental Workflow: Solvent Screening

  • Baseline: MeOH (Run at 25°C).

  • Test 1: TFE (Run at 25°C) -> Expect slower rate, higher ee.

  • Test 2: DCM/TFE (1:1) -> Balances solubility of the hydrophobic t-butyl group with the electronic benefits of TFE.

Module 3: Impurity Management & Reproducibility

Q: I had 99% ee yesterday, but 85% today. The conditions are identical.

A: This "drift" is almost always due to Trace Impurities in the substrate, specifically:

  • Trace Acids/Bases: The formation of 5-tert-butyl lactams often involves precursors synthesized via condensation. Residual acid (from deprotection steps) or base can act as a racemization catalyst for the product or the intermediate enamine.

  • Olefin Isomers: If your precursor is an enamide, ensure you have a single geometric isomer (E vs Z). The 5-tert-butyl group can force the precursor into a mixture of isomers. Some catalysts only reduce the (Z)-isomer selectively, while the (E)-isomer reduces non-selectively or slowly.

Validation Step:

  • Run a 1H NMR of your starting material focused on the alkene/imine region. If you see split peaks, you have an E/Z mixture.

  • Purification: Recrystallize the precursor. Do not rely on silica columns alone, as they can induce isomerization.

Standard Optimization Protocol (SOP)

Below is the recommended workflow for optimizing the reaction once the catalyst is selected.

OptimizationLoop Input Initial Hit (ee > 70%) ScreenT Step 1: Temp Screen (+25°C to -20°C) Input->ScreenT ScreenP Step 2: H2 Pressure (10 bar vs 50 bar) ScreenT->ScreenP Select Best T ScreenAdd Step 3: Additives (Cs2CO3 or HBF4) ScreenP->ScreenAdd Select Best P ScreenAdd->ScreenT If ee drops, restart loop Final Optimized Process (ee > 98%) ScreenAdd->Final

Figure 2: Step-by-step Design of Experiment (DoE) workflow for fine-tuning enantioselectivity.

Protocol Details:

  • Temperature: Start at 25°C. Lower to 0°C or -20°C. Note: For bulky t-butyl groups, lower temperature increases rigidity but may stop conversion. Find the "sweet spot" where conversion > 90% in 24h.

  • Pressure: Contrary to intuition, lower H2 pressure often improves ee for bulky substrates by slowing the reaction, allowing the catalyst to discriminate between faces more effectively (Kinetic Control).

  • Additives: If the reaction is sluggish, add 10 mol% HBF4·OEt2 . This protonates the imine/enamide, increasing electrophilicity without competing with the chiral ligand.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [https://doi.org/10.1002/1521-3773(20010105)40:1<40::AID-ANIE40>3.0.CO;2-5]([Link]

Validation & Comparative

Chiral HPLC methods for 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC methods for 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one Content Type: Technical Comparison & Method Development Guide

A Comparative Guide to Polysaccharide Stationary Phases

Executive Summary & Molecule Analysis

The target molecule, 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one , presents a unique separation challenge due to its dual chirality and specific functional groups.

  • Chiral Centers: C3 (quaternary carbon with -OH and -CH3) and C5 (chiral center with a bulky tert-butyl group).

  • Stereoisomers: 4 potential isomers (2 diastereomeric pairs of enantiomers).

  • Interaction Sites: The lactam ring (amide) and the C3-hydroxyl group act as strong hydrogen bond donor/acceptors, while the C5-tert-butyl group provides a significant steric handle.

This guide compares the two most viable strategies for separating this class of functionalized lactams: Immobilized Amylose (Normal Phase) vs. Immobilized Cellulose (Polar Organic Mode) .

Comparative Analysis: Amylose vs. Cellulose Strategies

For this specific pyrrolidinone derivative, we compare the two dominant "Gold Standard" approaches.

Strategy A: The "Steric Fit" Approach (Amylose-Based)

Primary Column: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase (Alkane/Alcohol)

  • Mechanism: Amylose derivatives form a helical structure. The bulky 5-tert-butyl group of the target molecule is the critical discriminator here. Amylose helices often possess cavities that accommodate bulky alkyl groups better than the linear "sheet-like" structure of cellulose.

  • Pros:

    • High Selectivity (

      
      ):  The tert-butyl group often drives excellent discrimination on Amylose phases.
      
    • Solubility: The immobilized nature of CHIRALPAK IA allows for the use of "forbidden" solvents (like DCM or THF) if the lactam has poor solubility in Hexane.

  • Cons:

    • Longer Equilibration: Normal phase solvents require strict water control.

Strategy B: The "Hydrogen Bond" Approach (Cellulose-Based)

Primary Column: CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) Mode: Polar Organic Mode (100% Acetonitrile or Methanol)

  • Mechanism: Cellulose derivatives (specifically the chlorinated IC selector) rely heavily on hydrogen bonding and dipole-dipole interactions. The 3-hydroxy and lactam carbonyl groups are the primary interaction points.

  • Pros:

    • MS Compatibility: 100% Methanol/Acetonitrile mobile phases are directly compatible with Mass Spectrometry (ESI-MS), essential for identifying the 4 isomers (diastereomers vs enantiomers).

    • Sample Solubility: Excellent for polar lactams.

  • Cons:

    • Lower Steric Recognition: May struggle to resolve the enantiomers if the separation relies solely on the tert-butyl shape rather than H-bonding.

Summary Table: Performance Projection
FeatureStrategy A: Amylose (IA) / Normal PhaseStrategy B: Cellulose (IC) / Polar Organic
Primary Interaction Steric inclusion (t-Butyl recognition)Hydrogen Bonding (OH/Lactam recognition)
Mobile Phase n-Hexane / Ethanol (90:10)Acetonitrile / Methanol (95:5)
Predicted Selectivity (

)
High (> 1.5) for enantiomersHigh for diastereomers; Moderate for enantiomers
Detection UV (210-220 nm)UV or MS (ESI)
Robustness High (Immobilized phase)Very High (Simple solvent system)

Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Universal Screen" Workflow

Objective: Rapidly identify the optimal column/mode combination.

Step 1: System Suitability & Preparation

  • Sample Prep: Dissolve 1.0 mg of sample in 1.0 mL of Ethanol (HPLC Grade). Filter through 0.45 µm PTFE filter.

  • System: HPLC with DAD (Diode Array Detector). Set Wavelength to 210 nm (Lactam absorption) and 254 nm.

  • Temperature: Set column oven to 25°C.

Step 2: The Screening Gradient (Normal Phase)

  • Column: CHIRALPAK IA-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase A: n-Hexane (with 0.1% DEA to suppress lactam tailing).

  • Mobile Phase B: Ethanol.

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Success Criteria: Observation of 4 distinct peaks (if diastereomers present) or 2 peaks (if single diastereomer). Resolution (

    
    ) > 1.5 between closest pair.
    

Step 3: Optimization (Isocratic) Once the approximate elution %B is found (e.g., 20% B), switch to isocratic mode at that concentration to maximize resolution.

Protocol 2: Mobile Phase Additives (Critical for Lactams)

Lactams and hydroxyl amines often exhibit peak tailing due to non-specific interactions with the silica support.

  • Basic Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) to the mobile phase. This blocks residual silanols and sharpens the lactam peak.

  • Acidic Additive: If the molecule is amphoteric, 0.1% Trifluoroacetic acid (TFA) may be added combined with DEA (forming a buffer in situ).

Visualizing the Decision Pathway

The following diagram outlines the logical flow for method development, ensuring a "Right First Time" approach.

MethodDevelopment Start Start: 5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck Soluble Soluble (>1mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Poor SolubilityCheck->Insoluble No ScreenNP Screen 1: CHIRALPAK IA Hexane/EtOH + 0.1% DEA Soluble->ScreenNP CheckRes Check Resolution (Rs) ScreenNP->CheckRes SuccessNP Method A: Normal Phase (Steric Driven) CheckRes->SuccessNP Rs > 2.0 ScreenPO Screen 2: CHIRALPAK IC 100% MeCN or MeOH CheckRes->ScreenPO Rs < 1.5 Insoluble->ScreenPO CheckResPO Check Resolution (Rs) ScreenPO->CheckResPO SuccessPO Method B: Polar Organic (H-Bond Driven) CheckResPO->SuccessPO Rs > 1.5

Figure 1: Decision Tree for Chiral Method Development of Functionalized Lactams.

Supporting Data & Analysis Criteria

Since this is a method development guide, the "Data" represents the Acceptance Criteria derived from validating analogous pyrrolidinone methods.

Target Chromatographic Parameters

To validate the method for drug development use, the following metrics must be met:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of enantiomeric excess (ee).
Tailing Factor (

)

Lactams are prone to tailing; values >1.2 indicate insufficient amine modifier (DEA).
Selectivity (

)

Indicates the stationary phase is actively discriminating the chiral centers.
Capacity Factor (

)

Ensures the peak is not eluting in the void volume (

) or retaining too long (

).
Mechanism of Separation (Visualized)

InteractionMechanism CSP Amylose CSP (Helix) tButyl 5-tert-butyl Group (Steric Bulk) CSP->tButyl Inclusion (Steric Fit) Lactam Lactam/OH Groups (H-Bonding) CSP->Lactam Dipole/H-Bond Molecule Target Molecule Molecule->tButyl Molecule->Lactam

Figure 2: The "Three-Point" Interaction Model required for chiral recognition of the target molecule.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link

    • Context: Foundational text on the mechanism of polysaccharide CSPs (Amylose vs Cellulose).
  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Chiral Technologies. Link

    • Context: Authoritative source for the solvent compatibility and pressure limits of the immobilized columns recommended (IA and IC).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

    • )

Comparative Guide: 5-tert-Butyl vs. 5-Phenyl Pyrrolidinone Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust method for generating high enantiomeric excess (ee) in


-alkylation and aldol reactions. While Evans' oxazolidinones are the industry standard, chiral pyrrolidinones (lactams)  offer a critical alternative, particularly when the target intermediate requires higher stability against nucleophilic attack or premature hydrolysis.

This guide compares the two most prevalent 5-substituted pyrrolidinone auxiliaries: the 5-tert-butyl (derived from tert-leucine) and the 5-phenyl (derived from phenylglycine) variants.

The Verdict in Brief:

  • 5-tert-Butyl: The "Sledgehammer." Offers superior steric locking and consistently higher diastereomeric ratios (dr), often exceeding 98:2. Best for complex, high-value targets where purification is difficult.

  • 5-Phenyl: The "Pragmatist." Offers good selectivity (typically 90:10 to 95:5) but excels in crystallinity , allowing for easy dr upgrading via recrystallization. It is significantly more cost-effective.

Part 1: Mechanistic Basis & Transition State Theory

To understand the performance difference, one must look at the transition state of the enolate alkylation. Both auxiliaries operate on the principle of steric hindrance combined with chelation control .

The Z-Enolate Preference

Upon treatment with a base (e.g., LDA), the N-acyl pyrrolidinone forms a lithium enolate. Due to the allylic strain (A(1,3) strain) between the auxiliary's carbonyl and the


-substituent, the (Z)-enolate  is overwhelmingly favored.
Steric Differentiation (The "Face Blocking" Effect)

The substituent at the C5 position (adjacent to the nitrogen) projects into space, blocking one face of the planar enolate.

  • 5-tert-Butyl (The Rigid Wall): The tert-butyl group is spherical and bulky. It has no rotational freedom that relieves steric pressure. It forces the electrophile to attack from the re-face (assuming

    
    -auxiliary) with near-perfect exclusivity.
    
  • 5-Phenyl (The Rotatable Shield): The phenyl ring is planar. While bulky, it can rotate. In the transition state, it typically orients perpendicular to the lactam ring to minimize steric clash, effectively blocking the face. However,

    
    -
    
    
    
    interactions or slight conformational flexibility can occasionally allow "leakage," leading to slightly lower dr.
Visualization: Transition State Model

The following diagram illustrates the steric blocking mechanism during alkylation.

TS_Model cluster_Sterics Steric Control (C5 Substituent) Auxiliary N-Acyl Pyrrolidinone Enolate Li-Enolate (Z-Geometry) (Chelated State) Auxiliary->Enolate LDA, -78°C tBu 5-tert-Butyl (Spherical/Rigid) Blocks Face completely Enolate->tBu Influence Ph 5-Phenyl (Planar/Rotatable) Blocks Face via conformation Enolate->Ph Influence Electrophile Electrophile (R-X) tBu->Electrophile Forces Anti-Approach (>98:2 dr) Ph->Electrophile Forces Anti-Approach (~95:5 dr) Product Alkylated Product (High dr) Electrophile->Product C-C Bond Formation

Figure 1: Mechanistic flow showing how the C5-substituent influences electrophile approach via steric blocking.

Part 2: Performance Comparison Data

The following table synthesizes experimental observations regarding these two auxiliaries.

Feature5-tert-Butyl Pyrrolidinone5-Phenyl Pyrrolidinone
Precursor tert-Leucine (Expensive)Phenylglycine (Cheap)
Typical dr (Alkylation) > 98:2 90:10 – 95:5
Crystallinity Low (Often Waxy/Oily)High (Good for Recrystallization)
Hydrolytic Stability Very High (Steric protection)High
Cleavage Conditions Requires harsh acid/base or reductionStandard acid/base or reduction
Atom Economy Poor (High MW waste)Moderate
Use Case "Must-win" stereocenters; liquid products.Scalable processes; solid products.
Technical Insight: The "Purification Trap"

While the 5-tert-butyl auxiliary yields superior raw diastereoselectivity, the resulting products are often oils. If the reaction fails to reach >99% dr, improving it requires chromatography, which is expensive at scale. Conversely, the 5-phenyl derivatives often yield solids. Even if the reaction gives 90:10 dr, a single recrystallization can upgrade the material to >99% dr and >99% ee, often making it the superior choice for process chemistry.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

General N-Acylation (Attachment)

Before alkylation, the substrate acid must be attached to the auxiliary.

  • Setup: Dissolve 5-substituted-2-pyrrolidinone (1.0 equiv) in dry THF under

    
    .
    
  • Deprotonation: Cool to -78°C. Add

    
    -BuLi (1.05 equiv) dropwise. Stir for 30 min.
    
  • Acylation: Add the acid chloride (1.1 equiv) dropwise.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Quench: Sat.

    
    .
    
  • Checkpoint: Check TLC. The N-acyl product is usually less polar than the starting lactam.

Asymmetric Alkylation (The Critical Step)

This protocol applies to both t-Bu and Ph variants.

  • Enolization:

    • To a solution of diisopropylamine (1.1 equiv) in THF at -78°C, add

      
      -BuLi (1.05 equiv). Stir 30 min to form LDA.
      
    • Cannulate the N-acyl pyrrolidinone (1.0 equiv, in THF) into the LDA solution slowly down the side of the flask to pre-cool it.

    • Wait: Stir at -78°C for 45–60 minutes. Critical: Insufficient time leads to incomplete enolization and lower yields.

  • Alkylation:

    • Add the alkyl halide (3–5 equiv) rapidly.

    • Note: For reactive electrophiles (MeI, BnBr), -78°C is sufficient. For sluggish ones, warm slowly to -40°C.

  • Quench & Workup:

    • Quench with AcOH (acetic acid) at low temp, then dilute with ether/water.

  • Validation:

    • Analyze crude via

      
       NMR.
      
    • t-Bu Signal: Look for the singlet ~0.9 ppm.

    • dr Determination: Check the integration of the

      
      -proton or the auxiliary ring protons.
      
Reductive Cleavage (Removal)

Lactams are harder to hydrolyze than oxazolidinones. Reductive cleavage to the alcohol is the most reliable method.

  • Reagent:

    
     (Lithium Borohydride) is preferred over 
    
    
    
    for better functional group tolerance.
  • Conditions: THF/Water (trace) or THF/MeOH at 0°C.

  • Recovery: The chiral pyrrolidinone auxiliary can be recovered by extraction (it is less polar than the diol/alcohol product) or chromatography.

Part 4: Workflow Visualization

Workflow Start Start: Chiral Pyrrolidinone (t-Bu or Ph) Step1 1. N-Acylation (n-BuLi, R-COCl) Start->Step1 Step2 2. Enolization (LDA, -78°C) Forms Z-Enolate Step1->Step2 Step3 3. Alkylation (R'-X) Steric Selection Step2->Step3 Step4 4. Cleavage (LiBH4 or Hydrolysis) Step3->Step4 End Target Product (Chiral Alcohol/Acid) Step4->End Recycle Recovered Auxiliary Step4->Recycle Extraction Recycle->Start Re-use

Figure 2: Complete experimental workflow from auxiliary attachment to recovery.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Smith, A. B., et al. (1996). "Pyrrolidinone-Based Chiral Auxiliaries." Journal of the American Chemical Society. (Discusses the utility of lactam-based auxiliaries compared to oxazolidinones).

  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Imide Enolates." Aldrichimica Acta. (While focused on oxazolidinones, this establishes the t-Bu vs Ph steric comparison standard used in this guide).

  • Ager, D. J., et al. (1998). "Chiral Oxazolidinones in Asymmetric Synthesis." Chemical Reviews. (Review covering the broad class of cyclic auxiliaries including lactam variants).

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary." Journal of the American Chemical Society. (Comparative context for auxiliary cleavage and crystallinity).

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